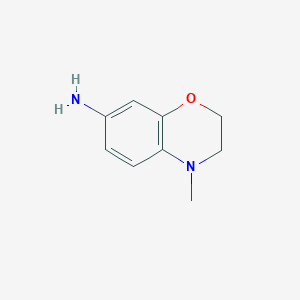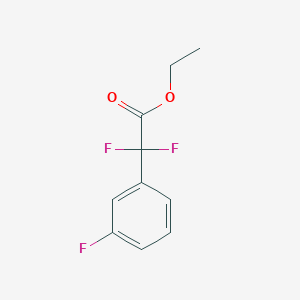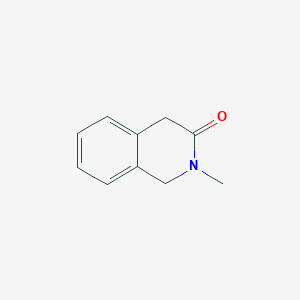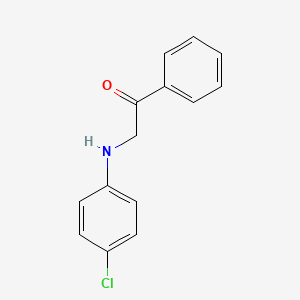
2-(4-Chloroanilino)-1-phenyl-1-ethanone
説明
“2-(4-Chloroanilino)-1-phenyl-1-ethanone” is likely a compound that contains a chloroaniline group, a phenyl group, and an ethanone group . Chloroanilines are important building blocks in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals .
Chemical Reactions Analysis
Chloroanilines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “this compound” might undergo are not available in the literature I have access to.科学的研究の応用
Synthesis and Antimicrobial Activity
2-(4-Chloroanilino)-1-phenyl-1-ethanone is utilized in the synthesis of various organic compounds, demonstrating significant antimicrobial activity. For instance, 4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in the presence of 1-napthonicacid and copper metal as a catalyst to produce 1-(4-(4-aminophenoxy)phenyl)ethanone. This intermediate then undergoes further chemical reactions to create compounds that have been tested against microbial species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011), (Patel & Patel, 2012).
Photoremovable Protecting Group for Carboxylic Acids
The compound is part of a class of chemicals used as photoremovable protecting groups for carboxylic acids. This application is critical in organic synthesis, where the protecting group can be removed by photolysis, releasing the carboxylic acid in high yields. This method provides a controllable way to protect and deprotect functional groups in complex organic molecules (Atemnkeng et al., 2003).
Organic Synthesis and Chemical Transformations
This compound serves as a building block in organic synthesis, facilitating the construction of complex molecular structures. For example, it is involved in the synthesis of novel chalcone derivatives and their antimicrobial activities, highlighting its versatility in creating biologically active molecules (Zaidi et al., 2015).
Enantioselective Reactions and Chiral Building Blocks
The compound is involved in enantioselective reactions that produce chiral building blocks, crucial for the pharmaceutical industry. For instance, it's used in the asymmetric reduction of ketones to produce enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for synthesizing a wide range of pharmaceuticals (Thvedt et al., 2011).
作用機序
Target of Action
Similar compounds such as 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid have been shown to target beta-lactamase in escherichia coli .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other chloroanilines, which typically involve the inhibition or modification of the target protein’s function .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitroaniline have been shown to be metabolized via a modified ortho-cleavage pathway .
Result of Action
Similar compounds have been shown to have various effects, such as the inhibition of bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chloroanilino)-1-phenyl-1-ethanone. For instance, bacteria capable of degrading chloroanilines have been shown to survive in the presence of high concentrations of the compound . Additionally, the formation of certain biominerals by Fe (III)-reducing bacteria may play an important role in the environmental fate of the compound .
特性
IUPAC Name |
2-(4-chloroanilino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIVINUBMHTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449748 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53181-22-9 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



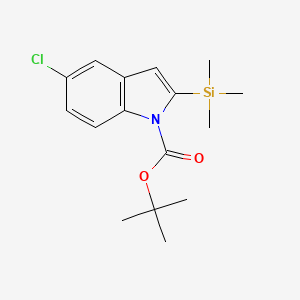
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
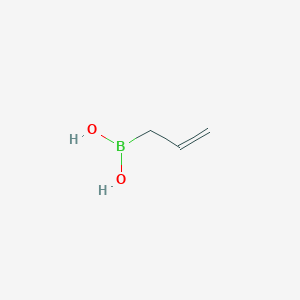
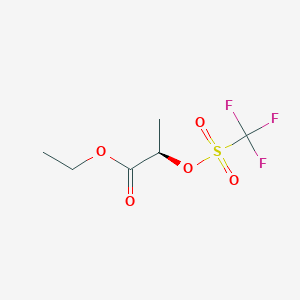
![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)




